molecular formula C13H21N B2650590 Ethyl(1-phenylpentan-2-yl)amine CAS No. 1184458-97-6

Ethyl(1-phenylpentan-2-yl)amine

Cat. No.: B2650590
CAS No.: 1184458-97-6
M. Wt: 191.318
InChI Key: LLTXYACYGSURSM-UHFFFAOYSA-N
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Description

Ethyl(1-phenylpentan-2-yl)amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as an amine, and the classification depends on the number of carbon atoms bonded directly to the nitrogen atom .


Molecular Structure Analysis

The molecular weight of this compound is 191.32 . The InChI code is 1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3 .


Physical and Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The specific physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Mechanism of Amide Formation

Research has delved into the mechanism of amide formation from carboxylic acids and amines, such as ethylenediamine and benzylamine, in aqueous media using carbodiimide. The study employed hydrogels to investigate the reaction products, revealing that carbodiimide's activity varies with pH and that the presence of cyclizable carboxylic acids leads to quick amide formation when amine compounds are present (Nakajima & Ikada, 1995).

Enantioselective Conjugate Addition

Primary amine-thiourea derivatives have been identified as effective and enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process demonstrates a broad substrate scope and indicates an enamine mechanism, which involves cooperative activation of the electrophile by thiourea and of the ketone by the primary amine (Huang & Jacobsen, 2006).

Zinc-Promoted Decomposition

An unusual zinc-promoted decomposition of a bis(2-{pyrid-2-yl}ethyl)amine derivative has been observed, contrasting with other compounds containing Co, Ni, or Cu, which do not undergo similar reactions. This highlights the unique behavior of zinc in the presence of specific amine derivatives (Mokuolu et al., 2005).

Properties

IUPAC Name

N-ethyl-1-phenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTXYACYGSURSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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